molecular formula C8H10F3NS B13345463 5-Isopropyl-2-(trifluoromethyl)thiophen-3-amine

5-Isopropyl-2-(trifluoromethyl)thiophen-3-amine

Cat. No.: B13345463
M. Wt: 209.23 g/mol
InChI Key: ISWXHGLJKVYHKY-UHFFFAOYSA-N
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Description

5-Isopropyl-2-(trifluoromethyl)thiophen-3-amine is an organic compound featuring a thiophene ring substituted with an isopropyl group at the 5-position and a trifluoromethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated thiophene under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-2-(trifluoromethyl)thiophen-3-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the positions adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of halogen atoms at specific positions on the thiophene ring.

Scientific Research Applications

5-Isopropyl-2-(trifluoromethyl)thiophen-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Isopropyl-2-(trifluoromethyl)thiophen-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)thiophen-3-amine: Lacks the isopropyl group, which may affect its chemical reactivity and biological activity.

    5-Isopropylthiophen-3-amine: Lacks the trifluoromethyl group, which may influence its lipophilicity and pharmacokinetic properties.

Uniqueness

5-Isopropyl-2-(trifluoromethyl)thiophen-3-amine is unique due to the presence of both the isopropyl and trifluoromethyl groups, which can synergistically enhance its chemical stability, reactivity, and potential biological activity .

Properties

Molecular Formula

C8H10F3NS

Molecular Weight

209.23 g/mol

IUPAC Name

5-propan-2-yl-2-(trifluoromethyl)thiophen-3-amine

InChI

InChI=1S/C8H10F3NS/c1-4(2)6-3-5(12)7(13-6)8(9,10)11/h3-4H,12H2,1-2H3

InChI Key

ISWXHGLJKVYHKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(S1)C(F)(F)F)N

Origin of Product

United States

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